7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione
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Overview
Description
7-Methyl-1,4-diazaspiro[55]undecane-2,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between two rings This compound is part of the broader class of spiro compounds, which are known for their intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the spirocyclic core. The reaction conditions often involve the use of catalysts such as L-proline to enhance the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are carefully controlled to maintain the integrity of the spirocyclic structure and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, often targeting specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions to facilitate the substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazaspiro[5.5]undecane-3,5-dione: Similar in structure but lacks the methyl group at the 7-position.
1,3-Diazaspiro[4.5]decane-2,4-dione: A smaller spirocyclic compound with different ring sizes.
2,4-Dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone: Contains additional functional groups and a more complex structure.
Uniqueness
7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione is unique due to its specific spirocyclic structure and the presence of a methyl group at the 7-position. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90058-27-8 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
11-methyl-1,4-diazaspiro[5.5]undecane-2,5-dione |
InChI |
InChI=1S/C10H16N2O2/c1-7-4-2-3-5-10(7)9(14)11-6-8(13)12-10/h7H,2-6H2,1H3,(H,11,14)(H,12,13) |
InChI Key |
OMXDVFAWWBTVSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(=O)NCC(=O)N2 |
Origin of Product |
United States |
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